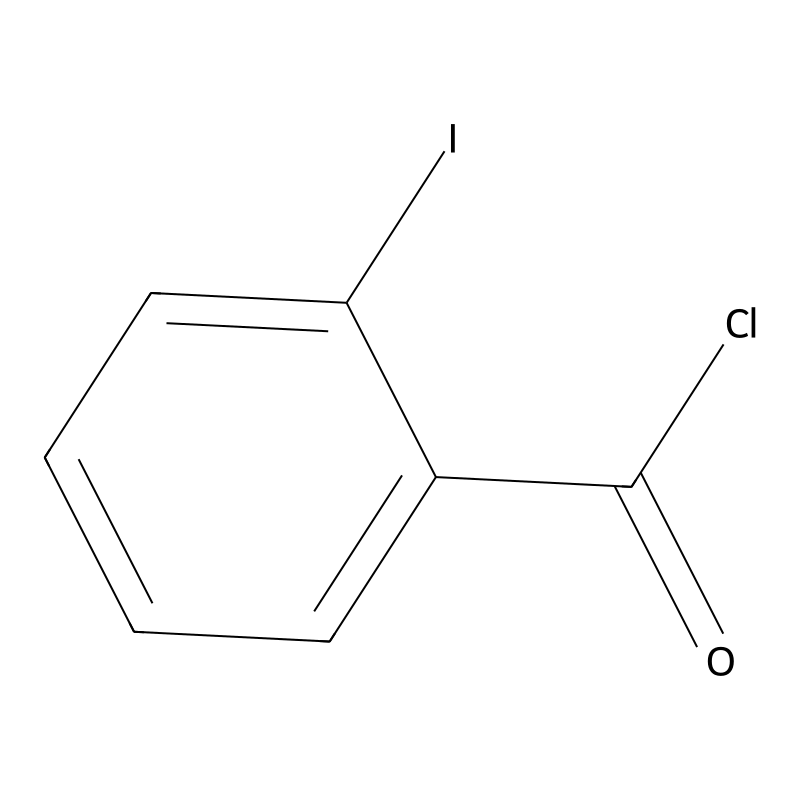2-Iodobenzoyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Iodobenzoyl chloride is a chemical compound with the molecular formula C₇H₄ClIO and a molecular weight of approximately 266.464 g/mol. It is characterized by its structure, which includes an iodine atom and a benzoyl chloride functional group. The compound appears as a colorless to pale yellow liquid and has a melting point ranging from 27 to 31 °C and a boiling point of about 289.8 °C at 760 mmHg. Its density is reported to be around 1.9 g/cm³, indicating that it is relatively dense compared to water .
2-Iodobenzoyl chloride is classified as a hazardous substance, with corrosive properties that can cause burns upon contact with skin or mucous membranes. It is also harmful if inhaled, leading to potential respiratory tract injuries .
- 2-Iodobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact.
- Inhalation can irritate the respiratory tract.
- It is also considered a suspected skin sensitizer, meaning prolonged or repeated exposure can cause allergic skin reactions.
- Due to its reactivity with water, it should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
Please note:
- The mechanism of action for 2-iodobenzoyl chloride is not directly applicable as it is not a biologically active compound. Its function lies in its reactivity as a reagent.
- Case studies specifically utilizing 2-iodobenzoyl chloride might be limited due to the availability of alternative reagents. However, research papers describing its use in organic synthesis can be found in scientific databases [, ].
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, forming corresponding amides or esters.
- Coupling Reactions: This compound can participate in palladium-catalyzed coupling reactions, particularly in the formation of isoindolin-1-ones from imines .
- Hydrolysis: When exposed to water, it hydrolyzes to form 2-iodobenzoic acid and hydrochloric acid, which can lead to further reactions depending on the conditions .
The biological activity of 2-iodobenzoyl chloride has been explored in various studies, particularly in relation to its potential as a synthetic intermediate in pharmaceuticals. While specific biological effects are not extensively documented, the compound's reactivity suggests potential applications in medicinal chemistry. For example, derivatives of this compound have been investigated for their roles as intermediates in synthesizing biologically active molecules .
Synthesis of 2-iodobenzoyl chloride can be achieved through several methods:
- Direct Halogenation: The compound can be synthesized by halogenating benzoyl chloride with iodine under controlled conditions.
- Coupling Reactions: It can also be produced by coupling reactions involving arylamines and iodine sources, followed by acylation with benzoyl chloride .
- Reagents and Conditions: Common reagents include iodine and phosphorus trichloride or thionyl chloride, which facilitate the conversion of benzoyl derivatives into their corresponding halides.
2-Iodobenzoyl chloride has several applications in organic synthesis:
- Pharmaceutical Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and bioactive compounds.
- Material Science: The compound is used in the preparation of polymeric materials and as a reagent in organic reactions.
- Chemical Research: It is utilized in laboratories for research purposes, particularly in studies involving electrophilic aromatic substitution and nucleophilic addition reactions .
Interaction studies involving 2-iodobenzoyl chloride often focus on its reactivity with biological molecules or other chemical species. For instance:
- Reactivity with Amines: The compound's ability to react with amines has been studied to understand its potential as a coupling agent in drug synthesis.
- Toxicological Studies: Research has also been conducted on its toxicity profile, emphasizing the need for proper handling due to its corrosive nature .
Several compounds share structural similarities with 2-iodobenzoyl chloride. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzoyl Chloride | C₇H₅ClO | Lacks iodine; used widely in acylation reactions |
| 2-Bromobenzoyl Chloride | C₇H₄BrClO | Contains bromine instead of iodine |
| 2-Iodobenzoic Acid | C₇H₅IO₂ | Acidic form; used for different synthetic pathways |
| 4-Iodobenzoyl Chloride | C₇H₄ClIO | Iodine at para position; different reactivity |
Uniqueness of 2-Iodobenzoyl Chloride: The presence of the iodine atom at the ortho position relative to the carbonyl group significantly influences its reactivity profile compared to other halogenated benzoyl chlorides. This positioning enhances electrophilic character and facilitates specific nucleophilic attacks that are less favorable in other similar compounds .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








